2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.3ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDUNIECRWTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CNCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl group and a pyridine moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C₁₀H₁₆N₄O·3HCl
- Molecular Weight : 208.26 g/mol
- CAS Number : 1187829-30-6
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. The presence of the aminoethyl and pyridine groups facilitates binding to various biological macromolecules, potentially influencing pathways related to cell proliferation, apoptosis, and other critical cellular functions.
Anticancer Properties
Recent studies have indicated that 2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including:
- HepG2 (human liver carcinoma)
- MCF7 (human breast cancer)
A comparative analysis of its effectiveness against these cell lines revealed varying degrees of inhibitory concentration (IC50 values), suggesting that the compound's effectiveness may depend on the specific cancer type.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.4 |
| MCF7 | 22.8 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cellular regulation.
Case Studies
- Study on HepG2 Cells : A study evaluated the compound's effect on HepG2 cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3.
- Inhibition of HDAC Activity : Another investigation focused on the inhibition of HDACs by this compound, revealing that it could effectively reduce HDAC activity in vitro, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Its amine and amide functionalities may contribute to interactions with biological targets.
Case Study: Antiviral Activity
Recent studies have indicated that derivatives of similar structures exhibit antiviral properties. For instance, modifications involving amide functionalities have been shown to enhance the binding affinity of compounds to viral proteins, potentially leading to the development of new antiviral drugs .
Drug Development
The compound can serve as a lead structure in drug discovery programs aimed at developing new treatments for diseases such as cancer and infectious diseases. The presence of the pyridine moiety is particularly relevant due to its established role in enhancing pharmacological profiles.
Case Study: Synthesis of New Derivatives
Research has demonstrated that synthesizing derivatives based on 2-aminoethylamine frameworks can yield compounds with improved bioactivity. For example, tripodal receptor-type molecules derived from similar templates have shown promise in biological evaluations, indicating their potential as drug candidates .
Coordination Chemistry
The ability of the compound to coordinate with metal ions opens avenues for applications in materials science and catalysis. The pyridine ring can facilitate the formation of coordination complexes, which may be useful in catalytic processes or as sensors.
Empirical Findings
Studies on related compounds have shown that coordination complexes formed with transition metals exhibit unique catalytic properties, suggesting that 2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride could be explored for similar applications .
Data Table: Summary of Applications
Comparison with Similar Compounds
Pyridine-Modified Acetamides
- N-[2-(Diethylamino)ethyl]-2,2-diphenyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride (CID 57277, ): Key Differences: Incorporates a diethylaminoethyl group and diphenyl substituents, unlike the simpler aminoethyl and lack of aromatic groups in the target compound. The diethylamino group may prolong metabolic half-life compared to the primary amine in the target compound .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Key Differences: Features a sulfanylpyrimidinyl group and methylpyridine substituent. The methylpyridine enhances steric bulk, possibly reducing binding affinity compared to the unsubstituted pyridin-2-ylmethyl group in the target compound .
Functional Group Variations
- N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (): Key Differences: Contains chloro, cyano, and methylsulfanyl groups on the pyridine ring. Impact: Electron-withdrawing groups (e.g., cyano) may increase reactivity toward nucleophilic targets, while the methylsulfanyl group could improve metabolic stability. These features contrast with the target compound’s simpler, protonatable aminoethyl group .
- Acetamide, N-[2-[[6-[[(3,4-dichlorophenyl)methyl]amino]-3-nitro-2-pyridinyl]amino]ethyl]- (): Key Differences: Includes a dichlorophenylmethylamino group and nitro substituent. These traits make it more suited for antimicrobial applications compared to the target compound’s likely neurological or metabolic targets .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Multi-step Synthetic Route
The synthesis generally begins with simpler precursors such as pyridine derivatives and aminoalkylamines, progressing through coupling, reduction, and salt formation steps.
Preparation of Pyridin-2-ylmethylamine Derivatives:
This involves nucleophilic substitution reactions where pyridine-2-carboxaldehyde or related intermediates are converted to pyridin-2-ylmethylamines, often via reductive amination. For instance, pyridine-2-carboxaldehyde reacts with primary amines under reductive conditions to give the corresponding methylamine derivatives.Formation of the Amide Linkage:
The aminoethylamine is coupled with the pyridin-2-ylmethylamine derivative through amide bond formation. This typically employs coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of bases like DIPEA or N-ethyl-N,N-diisopropylamine. The reaction is performed in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.Introduction of the Aminoethylamine Moiety:
The aminoethyl group is introduced via nucleophilic substitution or reductive amination, often after protecting groups are temporarily employed to prevent side reactions.
Salt Formation
The free base intermediate is converted into the trihydrochloride salt by treatment with hydrochloric acid in a controlled manner, often in aqueous or alcoholic media, to yield the final compound.
Specific Preparation Methods
Patent-Driven Method (Based on EP2621894B1)
A patent describes a method involving:
- Coupling of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate with amino components using coupling reagents and bases, forming an intermediate.
- Hydrogenolysis of the carbamate protecting groups using catalysts like palladium on carbon under hydrogen atmosphere.
- Salt formation with hydrochloric acid to produce the hydrochloride salt.
This approach emphasizes the use of protecting groups, coupling reagents, and hydrogenation steps to assemble the core structure efficiently.
Multi-step Synthesis from Pyridine Precursors (Based on VulcanChem)
- Step 1: Synthesis of pyridin-2-ylmethylamine via nucleophilic substitution or reductive amination of pyridine-2-carboxaldehyde.
- Step 2: Reaction of pyridin-2-ylmethylamine with ethylenediamine or aminoethylamine derivatives under basic conditions to form the amide linkage.
- Step 3: Purification by crystallization or chromatography.
- Step 4: Salt formation with hydrochloric acid to produce the trihydrochloride.
Laboratory Protocols from Literature (Generalized)
- Reagents: Pyridine-2-carboxaldehyde, aminoethylamine, coupling reagents (DCC, EDC), bases (DIPEA), solvents (DMF, dichloromethane).
- Procedure:
- Dissolve pyridine-2-carboxaldehyde in anhydrous solvent.
- Add aminoethylamine and coupling reagent; stir at room temperature.
- After completion, purify the amide product via chromatography.
- Convert to hydrochloride salt by treatment with HCl in ethanol or water.
- Isolate by filtration and dry under vacuum.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Pyridine-2-carboxaldehyde to pyridin-2-ylmethylamine | Pyridine-2-carboxaldehyde, Amine | Methanol or ethanol | Reflux or room temp | 80-90% | Reductive amination |
| Amide formation | Amine, Carboxylic acid derivative, Coupling reagent | Dichloromethane or DMF | Room temp, 12-24h | 70-85% | Use of DCC or EDC |
| Salt formation | Free base, HCl | Ethanol or water | Reflux or room temp | Quantitative | Acid-base neutralization |
Research Findings and Notes
- Hydrogenation steps are employed to remove protecting groups or reduce intermediates, typically using palladium catalysts under atmospheric or elevated pressure.
- Protection strategies such as benzyl carbamate (CBZ) groups are common to prevent side reactions during amide bond formation.
- Reaction conditions vary depending on the specific intermediates but generally favor mild temperatures (20-80°C) and inert atmospheres to prevent oxidation.
- Purification techniques include crystallization, chromatography, and washing with water or organic solvents to isolate high-purity intermediates.
Q & A
Q. Key Considerations :
- Monitor pH during substitution and reduction steps to avoid side reactions.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.
(Basic) What analytical techniques are recommended for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and structural integrity (e.g., pyridine ring protons at δ 8.0–8.5 ppm, amine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>98%) and detect impurities via reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation .
- Elemental Analysis : Confirm stoichiometry of the trihydrochloride salt (C, H, N, Cl content) .
(Advanced) How can computational methods optimize synthesis under varying pH conditions?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying pH-sensitive steps (e.g., protonation of amines during condensation) .
- Condition Screening : Simulate reaction kinetics at different pH levels to predict optimal ranges (e.g., alkaline conditions for substitution, acidic for reduction) .
- Data-Driven Feedback : Integrate experimental results (e.g., yields at pH 7–9) into computational models to refine predictions .
Q. Example Workflow :
Perform DFT calculations to map energy barriers.
Validate predictions via small-scale pH-varied experiments.
Scale optimized conditions to pilot batches.
(Advanced) How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation :
- Replicate studies using standardized protocols (e.g., fixed cell lines, consistent serum concentrations) .
- Include positive/negative controls to rule out assay interference.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may alter activity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across a wider concentration range to identify non-linear effects .
Case Study :
If cytotoxicity varies between cancer cell lines:
Check cellular uptake via fluorescent tagging.
Compare expression levels of target proteins (e.g., kinases).
(Basic) What are key solubility and stability considerations?
Methodological Answer:
Q. Stability Table :
| Condition | Degradation Over 30 Days |
|---|---|
| 25°C, dry | <5% |
| 40°C, 75% RH | >20% |
(Advanced) How to scale up synthesis from lab to pilot plant?
Methodological Answer:
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., condensation) .
- Purification : Replace column chromatography with crystallization (solvent: ethanol/water) or membrane filtration .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. Challenges :
- Maintain stoichiometric precision during salt formation at larger volumes.
- Address solvent waste disposal regulations.
(Advanced) How to design novel derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Modify the pyridine ring (e.g., introduce electron-withdrawing groups like –CN or –CF₃) .
- Vary the aminoethyl side chain (e.g., alkylation or acylation) .
- Virtual Screening : Dock derivative libraries into target protein structures (e.g., kinases) to prioritize synthesis .
- Parallel Synthesis : Use automated platforms to generate 50–100 analogs for high-throughput screening .
Q. Example Derivative Table :
| Modification Site | Derivative Example | Bioactivity Change |
|---|---|---|
| Pyridine ring | 4-CN substitution | ↑ IC₅₀ by 3-fold |
| Aminoethyl chain | N-methylation | ↓ Cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
